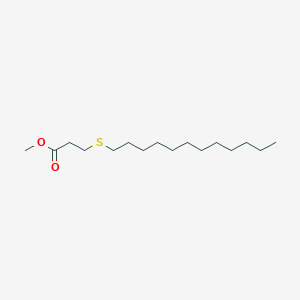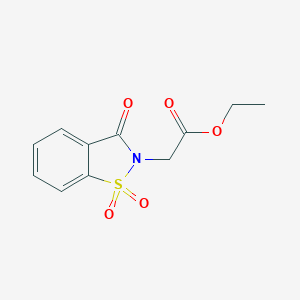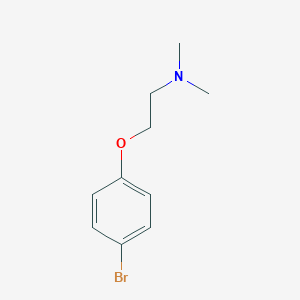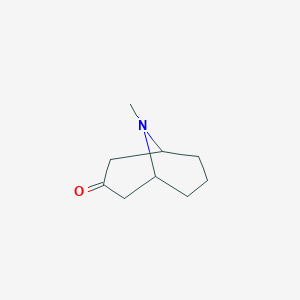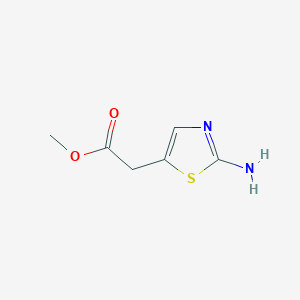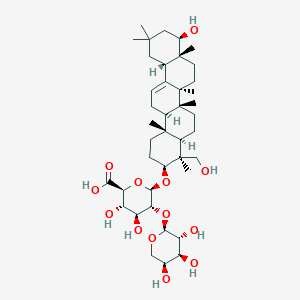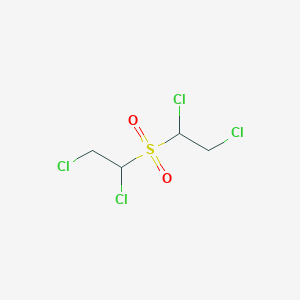
2,6-Dimethylbenzene-1-sulfonyl chloride
Overview
Description
2,6-Dimethylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H9ClO2S . It is not intended for human or veterinary use and is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylbenzene-1-sulfonyl chloride is represented by the formula C8H9ClO2S . Its average mass is 204.674 Da and its monoisotopic mass is 204.001175 Da .Physical And Chemical Properties Analysis
2,6-Dimethylbenzene-1-sulfonyl chloride is a solid at room temperature . It has a molecular weight of 204.68 g/mol . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemical Properties
“2,6-Dimethylbenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H9ClO2S . It has a molecular weight of 204.68 . The compound is typically stored under an inert gas (nitrogen or Argon) at 2-8°C .
Safety Information
The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage .
Synthesis
The compound can be synthesized from 2-Bromo-m-xylene . However, the exact method of synthesis is not provided in the available sources .
Use in Gas-Liquid Chromatography
One of the known applications of “2,6-Dimethylbenzene-1-sulfonyl chloride” is as a sorbate in gas-liquid chromatography . This technique is used to separate and analyze compounds that can be vaporized without decomposition.
Safety and Hazards
2,6-Dimethylbenzene-1-sulfonyl chloride is classified as a dangerous substance . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
Mechanism of Action
Target of Action
The primary target of 2,6-Dimethylbenzene-1-sulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
2,6-Dimethylbenzene-1-sulfonyl chloride acts as an electrophile in its reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is involved in electrophilic aromatic substitution reactions . These reactions are characterized by the replacement of a proton on an aromatic ring by an electrophile, leading to the formation of a substituted aromatic compound .
Result of Action
The result of the action of 2,6-Dimethylbenzene-1-sulfonyl chloride is the formation of a substituted benzene ring . This can lead to the synthesis of a variety of organic compounds, depending on the specific reaction conditions and the presence of other reactants .
Action Environment
The action of 2,6-Dimethylbenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the reaction conditions, such as temperature, solvent, and the presence of other reactants, can significantly influence the compound’s reactivity and the outcome of its reactions.
properties
IUPAC Name |
2,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRXAOXJRNLGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374373 | |
| Record name | 2,6-Dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylbenzene-1-sulfonyl chloride | |
CAS RN |
2905-29-5 | |
| Record name | 2,6-Dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)

